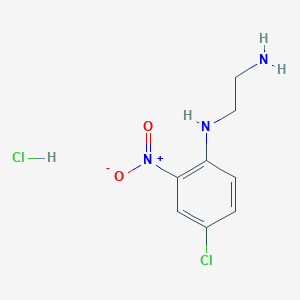
4-Chloro-2-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is characterized by a benzene ring substituted with chlorine and fluorine atoms, and a hydrazide group. This compound is typically a white to off-white solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzohydrazide can be synthesized from the reaction of 4-chloro-2-fluorobenzaldehyde and hydrazine hydrate in the presence of a base . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the yield of the product is typically in the range of 80-90% .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzohydrazides, amines, and acids .
Scientific Research Applications
4-Chloro-2-fluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions.
Biology: It serves as a fluorescent dye for biological imaging and as a probe in proteomics research.
Industry: It is used in the development of new pain relief medications and chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzohydrazide and its derivatives involves interaction with molecular targets such as neural receptors and enzymes. These interactions can modulate neurological pathways, inhibit cancer cell growth, and target pathogenic microorganisms . The compound’s structure allows it to bind to specific receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
- 4-Fluorobenzoic acid hydrazide
- 2-Chloro-4-fluorobenzohydrazide
- 4-Chloro-2-fluorobenzoic acid hydrazide
Comparison: 4-Chloro-2-fluorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications such as antituberculosis and anticonvulsant activities .
Properties
IUPAC Name |
4-chloro-2-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOHDQPNKZKLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2608325.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2608326.png)
![3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole](/img/structure/B2608327.png)




![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2608334.png)
![(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)-N-[4-(methylethoxy)phenyl]c arboxamide](/img/structure/B2608336.png)
![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2608337.png)
![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2608339.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2608340.png)


